![molecular formula C12H10FNO2 B6367089 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111114-45-4](/img/structure/B6367089.png)
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% (6-FMP-2-HP) is a fluorinated phenylpyridine compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-toxic compound that is relatively stable and soluble in many organic solvents. 6-FMP-2-HP has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and biocatalysis.
Scientific Research Applications
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a drug delivery agent, as a substrate for enzyme inhibition, and as a biocatalyst. In drug delivery, 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be used to encapsulate drugs, allowing for targeted delivery of the drug to specific areas of the body. In enzyme inhibition, 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be used to inhibit the activity of enzymes, allowing for better control of biochemical pathways. In biocatalysis, 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be used as a catalyst for organic reactions, allowing for faster and more efficient synthesis of compounds.
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to specific proteins, allowing for the inhibition of enzyme activity or the delivery of drugs. Additionally, it is thought that the compound may interact with DNA, allowing for the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% are largely unknown. However, the compound has been shown to have some effect on the activity of enzymes, DNA, and proteins. In particular, the compound has been shown to inhibit the activity of certain enzymes, regulate the expression of certain genes, and bind to certain proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments is its stability and solubility in organic solvents. Additionally, the compound is relatively non-toxic and can be used in a variety of scientific applications. However, the compound is expensive and difficult to synthesize, making it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95%. One potential direction is the use of the compound as a drug delivery agent. The compound could be used to deliver drugs to specific areas of the body, allowing for more targeted drug delivery. Additionally, the compound could be used to regulate gene expression, allowing for the regulation of certain biochemical pathways. Finally, the compound could be used to inhibit the activity of certain enzymes, allowing for better control of biochemical pathways.
Synthesis Methods
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% is synthesized by a two-step process. The first step involves the reaction of 5-fluoro-2-methoxybenzaldehyde and 2-hydroxy-pyridine in the presence of a base such as sodium carbonate. This reaction produces 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% as a product. The second step involves the purification of the compound using a column chromatography method. The purity of the compound is determined by HPLC and the final product is obtained at 95% purity.
properties
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-6-5-8(13)7-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNGMQSLFPNYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682830 |
Source
|
Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111114-45-4 |
Source
|
Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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